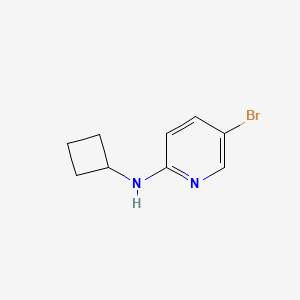

5-bromo-N-cyclobutylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclobutylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUXJJCGKFSSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Cyclobutylpyridin 2 Amine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to 5-bromo-N-cyclobutylpyridin-2-amine allows for the logical disconnection of the target molecule into readily available starting materials.

Key Synthetic Disconnections and Strategies

The primary disconnection in the retrosynthesis of this compound is the C-N bond between the pyridine (B92270) ring and the cyclobutylamino group. This bond can be formed through nucleophilic substitution of a suitable leaving group on the pyridine ring by cyclobutylamine. This leads to two main synthetic strategies:

Strategy A: Amination of a dihalo- or halo-aminopyridine. This involves the reaction of a dihalogenated pyridine, such as 2,5-dibromopyridine, with cyclobutylamine. The regioselectivity of this reaction is a key consideration, as the two bromine atoms on the pyridine ring have different reactivities.

Strategy B: Halogenation of a pre-formed N-cyclobutylpyridin-2-amine. This approach is generally less favored due to potential issues with regioselectivity and the harsh conditions often required for halogenation, which might be incompatible with the amino group.

Therefore, Strategy A, which relies on the formation of the C-N bond as a key step, is the more common and efficient approach.

Selection of Starting Materials and Reagents

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

2,5-Dibromopyridine: This commercially available starting material provides the pyridine backbone with the necessary bromine atom at the 5-position and a leaving group (the second bromine atom) at the 2-position for the subsequent amination reaction. The synthesis of 2,5-dibromopyridine itself can be achieved from 2-aminopyridine (B139424) through a bromination reaction followed by a Sandmeyer-type reaction heteroletters.org.

Cyclobutylamine: This primary amine serves as the nucleophile to introduce the N-cyclobutylamino group. It is also a commercially available reagent.

Other necessary reagents include a palladium or copper catalyst, a suitable ligand to facilitate the cross-coupling reaction, a base to activate the amine and neutralize the acid formed during the reaction, and an appropriate solvent.

Direct Synthesis Routes

The direct synthesis of this compound is predominantly achieved through palladium-catalyzed or copper-catalyzed amination reactions.

Amination Reactions (e.g., Buchwald-Hartwig, Ullmann-type)

The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds and are well-suited for the synthesis of this compound from 2,5-dibromopyridine and cyclobutylamine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance wikipedia.orgacsgcipr.orglibretexts.org. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base.

The Ullmann condensation , a copper-catalyzed reaction, is a more traditional method for forming C-N bonds wikipedia.org. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates wikipedia.orgorganic-chemistry.org.

In the context of 2,5-dibromopyridine, the amination reaction is expected to occur preferentially at the 2-position due to the higher reactivity of the C-Br bond at this position towards nucleophilic attack, which is influenced by the electron-withdrawing nature of the pyridine nitrogen. Studies on the amination of 2,5-dihalopyridines have shown that selective amination at the C-2 position can be achieved rsc.org.

Catalyst Systems and Ligand Effects

The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination.

Catalyst Systems:

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. These precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

Ligand Effects:

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the selectivity and efficiency of the reaction.

For Buchwald-Hartwig Amination: A variety of phosphine ligands have been developed, with bulky and electron-rich ligands often showing the best performance. For the amination of 2-halopyridines, ligands such as Xantphos, BrettPhos, and various biaryl phosphine ligands have been shown to be effective libretexts.orgrug.nlchemrxiv.org. The choice of ligand can significantly impact the reaction rate and yield.

For Ullmann-type Reactions: In copper-catalyzed aminations, ligands such as 1,10-phenanthroline and various diamines can be used to improve the solubility and reactivity of the copper catalyst wikipedia.org.

Below is a table summarizing potential catalyst and ligand combinations for the synthesis of this compound.

| Reaction Type | Catalyst Precursor | Ligand |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, BrettPhos, BINAP |

| Ullmann-type | CuI or Cu₂O | 1,10-Phenanthroline, Ethylene glycol |

Reaction Conditions and Solvent Optimization

The optimization of reaction conditions, including the choice of base and solvent, is essential for achieving high yields and purity of the desired product.

Base:

The base plays a key role in the deprotonation of the amine, which is necessary for its participation in the catalytic cycle.

For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, especially when milder conditions are required libretexts.org.

For Ullmann-type Reactions: Inorganic bases like K₃PO₄ or K₂CO₃ are often used rsc.org.

Solvent:

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity.

For Buchwald-Hartwig Amination: Aprotic, non-polar solvents such as toluene or dioxane are frequently used wikipedia.org.

For Ullmann-type Reactions: Polar aprotic solvents like DMF or DMSO are common choices wikipedia.org.

A summary of typical reaction conditions is provided in the table below.

| Parameter | Buchwald-Hartwig Amination | Ullmann-type Condensation |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |

| Solvent | Toluene, Dioxane | DMF, DMSO |

| Temperature | 80-120 °C | 100-150 °C |

By carefully selecting the starting materials, catalyst system, and reaction conditions, this compound can be synthesized efficiently and in high yield.

Cyclobutylation Reactions

The direct introduction of a cyclobutylamino group onto the pyridine ring is a key strategy for the synthesis of the target compound. This can be accomplished through various N-alkylation techniques, with the choice of starting material and reaction conditions being critical for success.

Introduction of Cyclobutyl Moiety

A prominent and versatile method for forming the C-N bond between the pyridine ring and the cyclobutyl moiety is the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is well-suited for the arylation of amines and has seen broad application in organic synthesis. wikipedia.orgnih.gov In a typical approach, 2,5-dibromopyridine serves as the electrophilic partner, reacting with cyclobutylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The selection of the ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands, such as those from the BrettPhos or XPhos families, have demonstrated high activity in related aminations of challenging substrates. nih.gov The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide, is essential for the deprotonation of the amine and the regeneration of the active catalyst. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,5-Dibromopyridine | Cyclobutylamine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 80-110 | Moderate to High |

| 2-Bromo-5-iodopyridine | Cyclobutylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 100 | Moderate to High |

An alternative approach involves the nucleophilic aromatic substitution (SNAr) of a suitably activated pyridine derivative. For instance, 2,5-dibromopyridine can react directly with cyclobutylamine, although this generally requires harsher conditions or activation of the pyridine ring to facilitate the substitution. The reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I.

Regioselectivity and Stereoselectivity Considerations

In the case of 2,5-dibromopyridine, the regioselectivity of the amination reaction is a critical consideration. The two bromine atoms are in electronically distinct environments. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the bromine at the 5-position. This is due to the electron-withdrawing nature of the ring nitrogen, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic substitution. Therefore, the reaction of 2,5-dibromopyridine with one equivalent of cyclobutylamine is expected to predominantly yield this compound. However, the reaction conditions, including the catalyst system and temperature, can influence this selectivity. stackexchange.comnih.govresearchgate.net

As cyclobutylamine is an achiral amine, stereoselectivity is not a factor in the introduction of the cyclobutyl moiety itself.

Indirect Synthesis through Derivatization of Related Pyridine Scaffolds

An alternative to the direct introduction of the cyclobutylamino group is the synthesis of a precursor molecule that is subsequently functionalized to yield the target compound. This often involves the bromination of a pre-formed N-cyclobutylpyridine derivative.

Bromination of Precursors

This indirect route commences with the synthesis of N-cyclobutylpyridin-2-amine. This can be achieved through the reaction of 2-chloropyridine or 2-bromopyridine with cyclobutylamine. wikipedia.orgwikipedia.org The resulting N-cyclobutylpyridin-2-amine is then subjected to electrophilic bromination. The amino group at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the N-cyclobutyl group, bromination is highly favored at the 5-position of the pyridine ring. rsc.orgacs.orgnih.gov

Common brominating agents for this transformation include N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or a chlorinated solvent. researchgate.netchemicalbook.com The use of NBS is often preferred due to its milder nature and easier handling. chemicalbook.com

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Cyclobutylpyridin-2-amine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 - rt | This compound | Good to Excellent |

| N-Cyclobutylpyridin-2-amine | Bromine (Br₂) | Acetic Acid | rt | This compound | Good |

Post-functionalization Approaches on Halogenated Pyridines

This strategy involves starting with a pyridine ring that already contains the bromine atom at the desired 5-position and a suitable leaving group at the 2-position. A common precursor for this approach is 2-chloro-5-bromopyridine or 2,5-dibromopyridine. chemicalbook.comgoogle.comgoogle.compatsnap.comchemicalbook.com The subsequent reaction with cyclobutylamine, as described in the cyclobutylation section, leads to the formation of this compound. This approach benefits from the commercial availability of various 2,5-dihalopyridines.

Reaction Mechanism Studies of Synthetic Pathways

The primary mechanistic considerations for the synthesis of this compound revolve around the palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle is generally understood to proceed through a series of well-defined steps. libretexts.orgresearchgate.net

The cycle begins with the oxidative addition of the aryl halide (2,5-dibromopyridine) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by the coordination of the amine (cyclobutylamine) and subsequent deprotonation by the base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. researchgate.net The nature of the phosphine ligand plays a significant role in facilitating both the oxidative addition and the reductive elimination steps.

For the nucleophilic aromatic substitution (SNAr) pathway, the reaction proceeds through a Meisenheimer-like intermediate. The nucleophilic attack of cyclobutylamine on the electron-deficient carbon atom at the 2-position of the pyridine ring leads to the formation of a negatively charged intermediate, where the aromaticity is temporarily disrupted. The subsequent departure of the bromide leaving group restores the aromaticity and yields the final product. The rate of this reaction is influenced by the electron-withdrawing ability of the pyridine nitrogen and any other substituents on the ring.

Mechanistic Proposals for Key Transformations

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving several key steps. The widely accepted mechanism begins with the oxidative addition of the aryl bromide (2,5-dibromopyridine) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The coordination of the amine (cyclobutylamine) to this palladium(II) complex, followed by deprotonation by the base, leads to the formation of a palladium(II) amido complex. The final and crucial step is the reductive elimination from this amido complex, which yields the desired product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Challenges in the palladium-catalyzed amination of 2-aminopyridines can arise from the potential for the pyridine nitrogen and the exocyclic amino group to chelate with the palladium center, which could impede the catalytic cycle. nih.gov However, the use of appropriate bulky phosphine ligands can mitigate these issues.

Role of Intermediates and Transition States

The catalytic cycle of the Buchwald-Hartwig amination involves several key intermediates and transition states that dictate the efficiency and selectivity of the reaction.

Palladium(0) Complex: The active catalyst is a palladium(0) species, typically stabilized by phosphine ligands.

Oxidative Addition Intermediate: After the oxidative addition of 2,5-dibromopyridine, a square planar palladium(II) complex is formed. The stability and reactivity of this intermediate are influenced by the nature of the phosphine ligands.

Palladium(II) Amido Complex: This intermediate is formed after the coordination and deprotonation of cyclobutylamine. The electronic properties of the ligands on the palladium center are critical at this stage.

Interactive Data Table: Hypothetical Reaction Parameters for the Synthesis of this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd2(dba)3 | BrettPhos | LiHMDS | Dioxane | 110 | 92 |

| 3 | Pd(OAc)2 | XPhos | K3PO4 | t-BuOH | 100 | 78 |

| 4 | Pd2(dba)3 | DavePhos | Cs2CO3 | Toluene | 100 | 88 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the geometry and electronic properties of molecules like 5-bromo-N-cyclobutylpyridin-2-amine.

DFT methods have become a standard tool for the computational analysis of substituted pyridines, offering a balance between accuracy and computational cost. While direct DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds such as 2-amino-5-bromopyridine (B118841) and its derivatives. nih.govnih.gov

The electronic character of this compound is defined by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the pyridine (B92270) ring's aromatic system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

For a related compound, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, DFT calculations have been performed, providing a useful reference. nih.gov The HOMO is typically localized over the aminopyridine ring, reflecting its electron-rich nature, while the LUMO is distributed across the aromatic system. The substitution of the Boc group with a cyclobutyl group is expected to have a modest impact on the electronic properties.

The molecular electrostatic potential (MEP) surface is another critical tool for predicting chemical reactivity. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most negative regions are anticipated around the nitrogen atom of the pyridine ring and the amino group, indicating likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to nucleophilic interaction.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Aminopyridine Derivative

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine | DFT/B3LYP/cc-pVTZ | -6.5 | -1.2 | 5.3 |

Data extracted from studies on structurally similar compounds to provide context. The exact values for this compound may vary. nih.gov

The conformational landscape of this compound is primarily determined by the orientation of the cyclobutyl group relative to the pyridine ring. Rotation around the C-N bond connecting the cyclobutyl group and the amino nitrogen can lead to different conformers with varying steric energies.

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. nih.gov

Studies on the vibrational spectra of 2-amino-5-bromopyridine and 2-fluoro-5-bromopyridine provide a solid foundation for interpreting the spectrum of the target compound. nih.govresearchgate.net The characteristic vibrational modes would include the C-H, N-H, and C-N stretching and bending vibrations, as well as the pyridine ring breathing and deformation modes. The C-Br stretching vibration is also a key diagnostic feature.

Table 2: Selected Theoretical Vibrational Frequencies for a Related Compound

| Vibrational Mode | Wavenumber (cm⁻¹) (Calculated) |

| N-H stretching | ~3400 - 3500 |

| C-H stretching (aromatic) | ~3000 - 3100 |

| C-H stretching (aliphatic) | ~2850 - 2950 |

| C=C/C=N stretching (ring) | ~1400 - 1600 |

| N-H bending | ~1600 |

| C-N stretching | ~1200 - 1300 |

| C-Br stretching | ~600 - 700 |

These are approximate ranges based on DFT calculations for similar structures like 2-amino-5-bromopyridine. nih.gov The precise frequencies for this compound would require specific calculations.

While DFT is widely used, other computational methods can also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory but are more computationally intensive. These methods can be used to refine the understanding of the electronic structure and energetics.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, can be useful for preliminary conformational searches and for studying larger systems. However, they are generally less accurate than DFT and ab initio methods for detailed electronic structure analysis.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques such as molecular dynamics (MD) can provide insights into the dynamic behavior of this compound. MD simulations can be used to explore its conformational flexibility over time, its interactions with solvent molecules, and its potential to form intermolecular interactions, such as hydrogen bonds, in condensed phases. These simulations rely on force fields derived from quantum chemical calculations or experimental data to describe the potential energy of the system.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of a molecule over time, providing insights into its flexibility and preferred shapes. For this compound, a key area of conformational flexibility resides in the N-cyclobutyl group.

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "folded" conformation to relieve torsional strain. dalalinstitute.com This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered states at room temperature. An MD simulation of this compound in an aqueous environment would likely reveal this dynamic behavior of the cyclobutyl moiety. The simulation would track the trajectories of all atoms, allowing for the analysis of the dihedral angles within the cyclobutyl ring and the torsional angle between the ring and the aminopyridine core.

Ligand-Protein Interaction Prediction (e.g., Molecular Docking)

Given that aminopyridine scaffolds are common in kinase inhibitors, a hypothetical molecular docking study could be performed to predict the interaction of this compound with a kinase active site, for instance, a member of the c-Jun N-terminal kinase (JNK) family. nih.govnih.gov Molecular docking algorithms would be used to place various conformations of the ligand into the kinase's ATP-binding site and score the resulting poses.

Binding Site Analysis and Interaction Modes

The binding of aminopyridine-based inhibitors to kinase active sites is often characterized by a conserved pattern of hydrogen bonds with the "hinge" region of the kinase. In a hypothetical docking scenario, one would expect the following interactions for this compound:

Hydrogen Bonding: The pyridine nitrogen and the exocyclic amine group are prime candidates for forming hydrogen bonds. Typically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the NH group of the amine acts as a donor, interacting with backbone carbonyls and amides of hinge residues like methionine or cysteine. nih.gov

Halogen Bonding: The bromine atom at the 5-position of the pyridine ring can act as a halogen bond donor. nih.govelifesciences.org This is a directional interaction where the electropositive region on the tip of the bromine atom (the σ-hole) interacts with an electron-rich atom, such as a backbone carbonyl oxygen in the binding site. nih.govresearchgate.netbiorxiv.org This interaction can significantly enhance binding affinity and selectivity. researchgate.net

Hydrophobic Interactions: The cyclobutyl group would likely be oriented towards a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues. The flexibility of the cyclobutyl ring, as explored by MD simulations, would allow it to adopt a conformation that maximizes these favorable contacts.

Predicted Binding Affinities and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity of a ligand to its target. These functions calculate a score based on the intermolecular interactions observed in the docked pose, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. plos.org The output is typically a value in energy units (e.g., kcal/mol) or an arbitrary score, where a more favorable score indicates a stronger predicted binding.

For this compound docked into a kinase active site, a hypothetical scoring function output might look like the data presented in Table 1. The binding energy is a composite of several terms, with negative values indicating favorable contributions.

Table 1: Hypothetical Docking Scores for this compound

| Scoring Function Term | Predicted Contribution (kcal/mol) |

| van der Waals Energy | -4.5 |

| Hydrogen Bond Energy | -2.8 |

| Halogen Bond Contribution | -1.5 |

| Electrostatic Energy | -2.1 |

| Desolvation Energy | +3.2 |

| Total Binding Energy | -7.7 |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies (Computational and Theoretical)

Computational methods can be used to perform in silico SAR studies, guiding the design of more potent analogs. This involves systematically modifying the structure of the lead compound and predicting the effect of these modifications on its binding affinity.

Computational Derivatization and Scaffold Modification

Starting with this compound as a template, several modifications could be explored computationally:

Varying the N-Alkyl Substituent: The cyclobutyl group could be replaced with other small cycloalkyl rings (cyclopropyl, cyclopentyl) or acyclic alkyl groups (isopropyl, tert-butyl). Docking these analogs would reveal how the size and shape of the substituent affect the fit within the hydrophobic pocket.

Modifying the Halogen: The bromine atom could be replaced with chlorine or iodine. Since halogen bond strength generally increases with the size of the halogen (I > Br > Cl), this would be expected to modulate binding affinity. researchgate.net

Positional Isomerism: The bromo substituent could be moved to other positions on the pyridine ring to probe for other potential interactions or to alter the electronics of the hydrogen-bonding groups.

Prediction of Activity Trends Based on Electronic and Steric Parameters

The predicted binding affinities of a series of computationally designed analogs can be rationalized based on their electronic and steric properties.

Steric Effects: The size and shape of the N-substituent are critical. A larger substituent might create steric clashes with the protein, leading to a lower predicted affinity. Conversely, a substituent that perfectly fills a hydrophobic pocket without strain will enhance binding. The steric bulk of substituents can be quantified using computational parameters like molecular volume or surface area. mdpi.com

Electronic Effects: The electronic nature of substituents on the pyridine ring influences the strength of hydrogen and halogen bonds. For example, substituting the bromine with a more electron-withdrawing group could potentially strengthen the hydrogen bond donating capacity of the exocyclic amine. These effects can be quantified using calculated parameters like partial atomic charges or electrostatic potential maps.

Table 2 presents a hypothetical SAR study based on modifying the N-cycloalkyl group, showing how predicted binding affinity might change with the size of the ring.

Table 2: Hypothetical SAR of N-Cycloalkyl Analogs

| Compound | N-Substituent | Predicted Binding Affinity (kcal/mol) | Key Steric Observation |

| Analog 1 | Cyclopropyl (B3062369) | -7.2 | Suboptimal filling of hydrophobic pocket |

| Parent | Cyclobutyl | -7.7 | Good fit in hydrophobic pocket |

| Analog 2 | Cyclopentyl | -8.1 | Enhanced hydrophobic contact |

| Analog 3 | Cyclohexyl | -7.5 | Potential minor steric clash |

This table presents hypothetical data for illustrative purposes.

This theoretical analysis suggests that a cyclopentyl group might offer a better fit in the hypothetical hydrophobic pocket compared to the cyclobutyl group, while the smaller cyclopropyl is less effective and the larger cyclohexyl introduces some unfavorable interactions. Such in silico studies are invaluable for prioritizing the synthesis of new derivatives in drug discovery projects. nih.gov

Advanced Theoretical Property Predictions

Computational chemistry provides powerful tools to forecast the behavior and characteristics of molecules, offering insights that guide further research and application. For this compound, theoretical investigations can illuminate its electronic, reactive, and pharmacokinetic profiles.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

The structure of this compound, featuring an electron-donating cyclobutylamino group and a pyridine ring which can act as an electron-acceptor system, suggests potential for NLO activity. The bromine atom further influences the electronic distribution within the molecule. Studies on various substituted aminopyridines have demonstrated significant NLO properties. mdpi.com For instance, the presence of an amino group on the pyridine scaffold can lead to substantial quantum yields and interesting fluorescent properties, which are often related to NLO phenomena. mdpi.com The interaction between donor and acceptor groups across the pyridine ring facilitates intramolecular charge transfer (ICT), a key mechanism for generating a high NLO response. While direct experimental or computational data for the hyperpolarizability of this compound is not available, related molecules with donor-acceptor motifs are actively studied for their NLO characteristics. chemscene.com

Reactivity Indices and Fukui Functions

Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors. Fukui functions and reactivity indices are fundamental concepts that predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgfaccts.de

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgscm.com This allows for the identification of reactive centers:

Nucleophilic Attack (f⁺(r)) : Regions where the function is large are susceptible to attack by nucleophiles. This corresponds to the LUMO (Lowest Unoccupied Molecular Orbital) distribution. For this compound, these sites would likely be electron-deficient carbon atoms on the pyridine ring.

Electrophilic Attack (f⁻(r)) : Sites with high values are prone to attack by electrophiles. This is related to the HOMO (Highest Occupied Molecular Orbital) distribution. The nitrogen atoms (both on the ring and the amino group) are expected to be primary sites for electrophilic attack due to the presence of lone pairs of electrons. nih.gov

Radical Attack (f⁰(r)) : This is the average of the f⁺(r) and f⁻(r) functions and identifies sites susceptible to radical reactions.

The reactivity of the target molecule can be inferred by analyzing its constituent parts. The amino group is a strong activating group, increasing the electron density on the pyridine ring, particularly at the ortho and para positions. The bromine atom is an electronegative but deactivating group. Computational studies on other aminopyridines confirm that the distribution of HOMO and LUMO orbitals, which dictates the Fukui functions, is heavily influenced by such substitutions. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing/donating nature of the bromine atom will define the precise reactive landscape of the molecule.

ADMET Prediction (Computational, excluding clinical data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, helping to eliminate candidates with poor pharmacokinetic profiles early in the development process. memphis.edu These predictions are based on the molecular structure and are used to evaluate properties like oral bioavailability and potential toxicity risks. royalsocietypublishing.org

For this compound, we can predict its likely ADMET properties based on computational models and studies of similar pyridine derivatives. royalsocietypublishing.orgnih.govacs.org Key parameters are often evaluated against established rules like Lipinski's Rule of Five and Veber's Rule to assess "drug-likeness."

Table 1: Predicted Physicochemical and ADMET Properties for Pyridine Derivatives

| Property | Standard Range | Predicted Value for Similar Compounds | Reference |

| Molecular Weight (MW) | < 500 g/mol | Compliant | royalsocietypublishing.org |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant | royalsocietypublishing.org |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant | royalsocietypublishing.org |

| Lipophilicity (logP) | -0.4 to +5.6 | Within range | royalsocietypublishing.org |

| Topological Polar Surface Area (TPSA) | < 140 Ų | 45.31 Ų to 96.01 Ų | royalsocietypublishing.org |

| Oral Bioavailability | High | Favorable | royalsocietypublishing.org |

| Toxicity Risk (e.g., mutagenic, tumorigenic) | None predicted | Low to None | royalsocietypublishing.orgacs.org |

Studies on a variety of pyridine-containing compounds show that they generally exhibit good ADMET profiles. For example, synthesized pyridine-thiophene chalcones were found to comply with Lipinski's and Veber's rules, suggesting favorable oral bioavailability. royalsocietypublishing.org Their TPSA values were well within the preferred range for cell membrane permeability, and their predicted solubility was also acceptable. royalsocietypublishing.org Similarly, computational studies on other pyridine hybrids predicted no significant toxicological risks. acs.orgsemanticscholar.org Based on these analogous systems, this compound is anticipated to possess a favorable ADMET profile, making it a potentially viable scaffold for further investigation in medicinal chemistry.

Applications in Chemical Synthesis and Derivatization

As a Synthetic Building Block for Complex Heterocycles

The reactivity of the C-Br bond and the N-H bond on the molecule allows for sequential or orthogonal functionalization, providing a pathway to elaborate molecular architectures.

The bromine atom at the 5-position of the pyridine (B92270) ring is well-suited for participation in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used to couple 5-bromo-N-cyclobutylpyridin-2-amine with a range of partners. While specific examples for Suzuki-Miyaura, Sonogashira, or Heck reactions starting directly from this compound are not prominently detailed in readily available literature, the reactivity of similar 5-bromopyridine derivatives is well-documented. For instance, the Suzuki-Miyaura coupling of 5-bromopyridines with arylboronic acids is a standard method for creating biaryl structures. This reaction typically employs a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) or a Pd(II) source with a suitable phosphine (B1218219) ligand, and a base such as potassium carbonate or potassium phosphate, in a solvent system like dioxane/water.

Similarly, the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is effectively catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Heck reaction, coupling the bromopyridine with an alkene, also proceeds via palladium catalysis to form substituted alkenes. These established methodologies are, in principle, directly applicable to this compound for the synthesis of a wide variety of analogs.

While palladium is the most common catalyst, other transition metals like copper can also be employed. Copper-catalyzed coupling reactions, particularly for C-N or C-O bond formation, are well-established. For instance, copper-catalyzed Sonogashira couplings can be performed, sometimes under ligand-free conditions, offering a more economical alternative to palladium.

A primary application of this compound is its conversion into more complex heterocyclic systems via nucleophilic substitution, not of the bromine itself, but by leveraging the amine functionality to participate in subsequent reactions. A key example is found in the synthesis of substituted pyrimidine (B1678525) compounds.

In a documented synthetic route, this compound serves as a crucial intermediate. It is first converted into a guanidine (B92328) derivative. This is achieved by reacting it with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF). The resulting N-(5-bromo-pyridin-2-yl)-N'-cyclobutyl-guanidine is then cyclized with an acetylenic compound, such as ethyl propiolate, in the presence of a base like potassium carbonate in a solvent mixture of ethanol (B145695) and water, to yield a 2-(cyclobutylamino)-5-substituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

This sequence highlights a powerful strategy where the initial amine is elaborated, and the bromine atom is retained for potential future diversification through cross-coupling reactions.

The secondary amine (N-H) in this compound is nucleophilic and can readily undergo amidation and alkylation reactions.

Amidation: Reaction with acyl chlorides or anhydrides would lead to the corresponding N-acyl derivative. For example, reacting this compound with acetic anhydride (B1165640) would yield N-(5-bromopyridin-2-yl)-N-cyclobutylacetamide. This transformation can be useful to protect the amine or to introduce different functional groups.

Alkylation: Direct alkylation of the secondary amine with alkyl halides can be challenging as it often leads to over-alkylation, potentially forming a tertiary amine and even a quaternary ammonium (B1175870) salt. More controlled methods, such as reductive amination, are generally preferred for introducing additional alkyl groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Synthesis of Analogs and Derivatives

The primary utility of this compound is as a scaffold for building a library of diverse analogs. The bromine atom serves as a handle for introducing a vast array of aryl, heteroaryl, alkyl, or alkynyl groups via cross-coupling chemistry.

For instance, in the synthesis of kinase inhibitors, this compound is used to build a core pyrimidine structure. The initial step often involves a nucleophilic substitution reaction where the cyclobutylamino group displaces a leaving group on a pyrimidine ring. In one pathway, 5-bromo-2,4-dichloropyrimidine (B17362) is reacted with cyclopentylamine (B150401) (a similar amine) to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, demonstrating the amine's capacity to act as a nucleophile in the formation of larger heterocyclic systems.

The following table summarizes the synthesis of a key intermediate derived from an analogous starting material, illustrating the general conditions used for such transformations.

| Product Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine | Dioxane, Room Temperature, 6 hours | 100% |

This table demonstrates a typical nucleophilic substitution reaction where an amine displaces a chlorine atom on a pyrimidine ring, a reaction type directly applicable to the derivatization of this compound itself in related synthetic schemes.

Design Principles for Structural Diversity

The strategic placement of the bromo and amino groups on the pyridine scaffold of this compound allows for the systematic exploration of chemical space. The bromine at the 5-position is amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, and Buchwald-Hartwig amination. These reactions are foundational in medicinal chemistry and materials science for creating libraries of compounds with varied structural motifs.

The general principle involves coupling the bromo-pyridine core with a diverse set of reactants. For instance, in a Suzuki coupling, various aryl or heteroaryl boronic acids can be introduced at the 5-position, leading to a wide range of biaryl structures. This approach is instrumental in generating libraries of compounds for high-throughput screening in drug discovery programs. The cyclobutyl group on the amino substituent also contributes to the structural diversity, offering a non-planar, lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Preparation of Functionalized Derivatives

The preparation of functionalized derivatives of this compound typically involves leveraging the reactivity of the bromine atom. A prime example is the palladium-catalyzed Suzuki cross-coupling reaction, which can be used to synthesize 5-aryl-N-cyclobutylpyridin-2-amines. In a typical reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

A related compound, 5-bromo-2-methylpyridin-3-amine, has been successfully utilized in Suzuki cross-coupling reactions to produce a series of novel 5-aryl-2-methylpyridin-3-amine derivatives with moderate to good yields. google.com This highlights the general utility of the 5-bromopyridine scaffold in such transformations. The reaction conditions for these types of couplings are well-established and generally tolerate a wide range of functional groups on the coupling partners. google.com

Similarly, the Buchwald-Hartwig amination offers another powerful tool for derivatization. This reaction allows for the coupling of the aryl bromide with a variety of amines, amides, or other nitrogen-containing nucleophiles, further expanding the accessible chemical space. The development of specialized phosphine ligands has greatly enhanced the scope and efficiency of these reactions, making them applicable to a broad range of substrates. researchgate.net

Role in Catalyst Development and Ligand Design

The nitrogen atoms within the this compound structure present an opportunity for its use in the development of novel ligands for metal catalysis. The pyridine nitrogen and the exocyclic amino group can potentially coordinate to a metal center, forming stable complexes that can exhibit catalytic activity.

Use as a Ligand Precursor for Metal Catalysis

The 2-aminopyridine (B139424) moiety is a well-known structural motif in coordination chemistry. By modifying the this compound scaffold, it is possible to design and synthesize new ligands for a variety of transition metal catalysts. For instance, the bromine atom can be replaced with a phosphine group via a cross-coupling reaction. The resulting phosphino-aminopyridine could then act as a P,N-bidentate ligand, a class of ligands known for their effectiveness in various catalytic transformations. P,N ligands are an important class for asymmetric catalysis, and their properties can be finely tuned by varying the substituents on both the phosphorus and nitrogen atoms.

Exploration in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. While direct applications of this compound in asymmetric synthesis are not yet widely reported, its structure provides a promising starting point for the design of new chiral ligands.

For instance, the introduction of a chiral center, either within the cyclobutyl group or through the attachment of a chiral auxiliary to the amino group, could lead to the formation of a chiral ligand precursor. Subsequent coordination to a metal center, such as rhodium or iridium, could yield a catalyst capable of inducing enantioselectivity in a variety of reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of chiral diene ligands, which have shown high performance in enantioselective Rh(I)-catalyzed additions, often involves the functionalization of a core structure through cross-coupling reactions, a strategy that could be applied to derivatives of this compound. Current time information in Winnipeg, CA.

Pre Clinical Biological Activity Research in Vitro and in Silico

Target Identification and Mechanism of Action Studies (In Vitro/In Silico)

No specific data from enzyme inhibition assays for 5-bromo-N-cyclobutylpyridin-2-amine are available in the current scientific literature.

There is no publicly available information detailing specific receptor binding studies conducted on this compound.

Antimicrobial Activity (In Vitro)

No specific data from antibacterial screening or MIC determination for this compound are available in the current scientific literature. A structurally related compound, 5-Bromo-N-methylpyridin-2-amine, has been noted to exhibit moderate antibacterial activity.

There is no publicly available information regarding the in vitro antifungal or antiviral activity of this compound.

No specific data from biofilm inhibition studies for this compound are available in the current scientific literature.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed preclinical research on the biological activities of the chemical compound this compound is not available in the public domain. As a result, a specific analysis of its antiproliferative, anti-thrombolytic, and anti-inflammatory properties, as per the requested outline, cannot be provided.

While the broader class of substituted 2-aminopyridines has been the subject of extensive research in medicinal chemistry, yielding compounds with a wide range of pharmacological activities, specific data for this compound is absent from the reviewed literature. nih.govresearchgate.net Investigations into 2-aminopyridine (B139424) derivatives have revealed their potential as anticancer and anti-inflammatory agents. researchgate.netasianpubs.orgnih.gov

Studies on related compounds have indicated that the nature and position of substituent groups on the pyridine (B92270) ring play a crucial role in their biological effects. mdpi.comresearchgate.net For instance, research has shown that certain substitutions can lead to potent inhibition of enzymes like phosphoinositide 3-kinase (PI3K), which is implicated in cancer cell proliferation and survival. researchgate.net Some 2-aminopyridine derivatives have been demonstrated to induce apoptosis in cancer cell lines. researchgate.net

In the context of inflammation, aminopyridine derivatives have been explored for their potential to modulate inflammatory pathways. bas.bgnih.govnih.gov However, these general findings on related but distinct molecules cannot be extrapolated to definitively describe the specific biological profile of this compound.

Without dedicated in vitro and in silico studies on this compound, any discussion of its specific activity in cancer cell lines, its potential to induce apoptosis or modulate autophagy, or its effects on thrombolysis and inflammatory pathways would be purely speculative. The scientific community awaits published research to elucidate the unique biological and pharmacological properties of this particular compound.

Advanced Analytical and Spectroscopic Studies Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For 5-bromo-N-cyclobutylpyridin-2-amine, ¹H and ¹³C NMR would provide significant insights into the molecule's three-dimensional structure and the rotational dynamics of the cyclobutyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine (B92270) H-3 | ~6.5 - 6.8 | d | ~8-9 |

| Pyridine H-4 | ~7.4 - 7.6 | dd | ~8-9, ~2-3 |

| Pyridine H-6 | ~8.0 - 8.2 | d | ~2-3 |

| N-H | Variable | br s | - |

| Cyclobutyl CH | ~4.0 - 4.5 | p | ~7-8 |

| Cyclobutyl CH₂ (adjacent to CH) | ~2.2 - 2.5 | m | - |

| Cyclobutyl CH₂ (distant) | ~1.7 - 2.0 | m | - |

Mass Spectrometry for Fragmentation Pathways and Isotope Effects

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, the presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Alpha-cleavage is a common fragmentation mechanism for amines, which in this case would involve the cleavage of the C-C bond of the cyclobutyl ring adjacent to the nitrogen atom. nih.gov This would lead to the formation of a stable resonance-stabilized pyridinyl iminium cation. Another likely fragmentation pathway is the loss of the cyclobutyl group.

For related bromopyridine compounds, such as 2-bromo-6-hydroxymethylpyridine, mass spectrometry has been used to confirm the structure by observing the molecular ion peak with the characteristic 1:1 isotope pattern of bromine. mdpi.com The fragmentation of this analog showed losses corresponding to the functional groups present. mdpi.com Similarly, the mass spectrum of 3-bromopyridine (B30812) shows the molecular ion as the base peak, with other significant peaks corresponding to the loss of bromine and fragmentation of the pyridine ring. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 241/243 | [M]⁺ (Molecular ion) |

| 185/187 | [M - C₄H₈]⁺ |

| 172/174 | [M - C₄H₉N]⁺ |

| 78 | [C₅H₄N]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not documented, studies on related 2-aminopyridine (B139424) derivatives offer valuable insights into the potential solid-state packing and intermolecular interactions.

For example, the crystal structure of 2-amino-3,5-dibromopyridine (B40352) reveals that the molecules form dimers in the solid state through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. bas.bg This type of hydrogen bonding is a common motif in the crystal structures of 2-aminopyridine derivatives. nih.gov In the case of this compound, it is highly probable that similar N-H···N hydrogen bonding would be a primary feature of its crystal packing. Additionally, the bromine atom could participate in halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering. The conformation of the cyclobutyl ring in the solid state would also be determined, providing a comparison to the solution-state conformation derived from NMR studies.

A study on 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) showed that the 2-amino-5-bromopyridine (B118841) ligand coordinates to the copper center, and the crystal structure is stabilized by N-H···Br hydrogen contacts and π-π stacking interactions between the pyridine rings. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Research Contexts

For this compound, the IR and Raman spectra would be characterized by vibrations of the pyridine ring, the amino group, the cyclobutyl group, and the carbon-bromine bond. The N-H stretching vibrations of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutyl group and the pyridine ring would appear around 2850-3100 cm⁻¹. The pyridine ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region and are sensitive to the substitution pattern. tsijournals.comresearchgate.net The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Studies on 2-amino-5-bromopyridine have provided detailed assignments of its vibrational spectra. chemicalbook.comresearchgate.net For instance, the IR spectrum of 2-amino-5-bromopyridine shows characteristic bands for the N-H stretching, C-H stretching, and pyridine ring vibrations. nih.gov A structural and spectroscopic investigation of 2-amino-3,5-dibromopyridine also included a detailed analysis of its IR spectrum in conjunction with quantum chemical calculations. bas.bg

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| Pyridine Ring Stretch | 1400 - 1600 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

UV-Visible Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophore is the substituted pyridine ring.

The UV-Vis spectrum of 2-aminopyridine in ethanol (B145695) exhibits absorption maxima at approximately 234 nm and 297 nm. nih.gov These absorptions are attributed to π → π* transitions within the aromatic ring. The introduction of a bromine atom at the 5-position is expected to cause a bathochromic (red) shift in these absorption bands due to its electron-donating and resonance effects. The N-cyclobutyl substituent would likely have a smaller effect on the absorption maxima.

A study on 2-amino-3,5-dibromopyridine reported a broad absorption band at 255 nm. bas.bg The investigation of 2-aminopyridine as a quantum yield reference standard has also provided detailed information on its absorption and fluorescence properties. edinst.com These studies are crucial for understanding how the electronic structure of the pyridine ring is influenced by substituents and how this, in turn, affects the molecule's interaction with light.

Table 4: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

| π → π | ~240 - 260 |

| π → π | ~300 - 320 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-N-cyclobutylpyridin-2-amine?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Bromination : Introducing bromine at the 5-position of pyridine derivatives using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

- N-Alkylation : Reacting 5-bromo-2-aminopyridine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to form the N-cyclobutyl substituent .

- Purification : Column chromatography or crystallization to isolate the product.

Key Considerations :

- Steric hindrance from the cyclobutyl group may require elevated temperatures or prolonged reaction times.

- Control of regioselectivity during bromination is critical to avoid byproducts.

Q. How can the structure of this compound be confirmed experimentally?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet) and pyridinamine protons (δ ~6.5–8.5 ppm).

- ¹³C NMR : Peaks for Br-substituted carbon (δ ~110–120 ppm) and cyclobutyl carbons (δ ~20–35 ppm).

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.

- Stability : Light-sensitive due to the bromine atom; store under inert atmosphere (N₂/Ar) at –20°C.

- LogP : Estimated ~2.5 (cyclobutyl group enhances lipophilicity compared to linear alkyl chains) .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence the reactivity of the bromine atom in cross-coupling reactions?

The steric bulk of the cyclobutyl group may hinder oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Strategies to mitigate this include:

- Ligand Selection : Bulky ligands (e.g., XPhos, SPhos) improve catalyst stability and turnover.

- Solvent Optimization : Use of high-boiling solvents (e.g., toluene, dioxane) to enhance reaction temperatures.

- Microwave-Assisted Synthesis : Accelerates reaction rates by reducing steric kinetic barriers .

Example Reaction :

this compound + Arylboronic Acid → 5-Aryl-N-cyclobutylpyridin-2-amine

Conditions : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃, dioxane/H₂O (3:1), 100°C, 12 h.

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal Packing : The cyclobutyl group’s puckered conformation disrupts symmetric packing, complicating space-group determination.

- Halogen Bonding : Bromine may form weak interactions (C–Br···N) that influence unit-cell parameters.

- Data Collection : Use high-intensity X-rays (synchrotron sources) to overcome low crystal quality. SHELXD or SHELXE can assist in phase resolution .

Q. How can computational modeling predict the biological activity of this compound?

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite to assess binding affinity.

- DFT Calculations : Evaluate bromine’s electrophilicity and cyclobutyl’s steric maps (e.g., using Gaussian09).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting the cyclobutyl group’s impact on membrane permeability .

Methodological Comparison Tables

Q. Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 65–75 | Regioselectivity control |

| N-Alkylation | Cyclobutyl bromide, K₂CO₃, DMF, 80°C | 50–60 | Steric hindrance |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.2 ppm (m, 4H) | Cyclobutyl CH₂ |

| ¹³C NMR | δ 118.5 ppm | C-Br |

| IR | 3350 cm⁻¹ (N–H stretch) | Pyridinamine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.